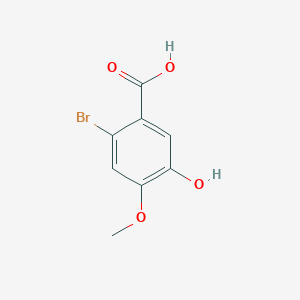

Ácido 2-bromo-5-hidroxi-4-metoxibenzoico

Descripción general

Descripción

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a brominated aromatic compound with potential interest in various chemical and pharmaceutical fields due to its unique structure, incorporating bromo, hydroxy, and methoxy groups attached to a benzoic acid core. Such compounds are often investigated for their reactivity, potential as intermediates in organic synthesis, and their physicochemical properties.

Synthesis Analysis

Synthesis of related brominated aromatic compounds typically involves halogenation, methoxylation, and carboxylation reactions. For instance, synthesis approaches for similar compounds have involved starting from simpler aromatic acids or esters, followed by sequential introduction of the functional groups through reactions like bromination, methoxylation, and hydroxylation, achieving high purity and yields under optimized conditions (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by X-ray crystallography, which can reveal the arrangement of the bromo, hydroxy, and methoxy groups relative to the benzoic acid core. These structures often display specific intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, contributing to their stability and reactivity (Pablo A. Raffo et al., 2016).

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Urolithin

El ácido 2-bromo-5-hidroxi-4-metoxibenzoico es adecuado para su uso en la síntesis de derivados de urolithin {svg_1}. Los urolithins son metabolitos del ácido elágico y los ellagitaninos, y se han estudiado por sus posibles beneficios para la salud, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas.

Síntesis de Aminobenzacridinas Sustituidas

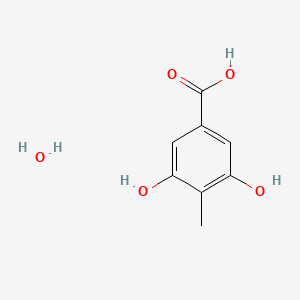

Este compuesto se puede utilizar en la síntesis de aminobenzacridinas sustituidas {svg_2}. Las aminobenzacridinas son una clase de compuestos que han mostrado promesa en química medicinal debido a sus potenciales actividades biológicas, incluidos los efectos antivirales, antibacterianos y anticancerígenos.

Síntesis de 8-Cloro-2-Metoxidibenzo[b,f]thiepin-10(11H)-ona y su Derivado 3-Metoxi

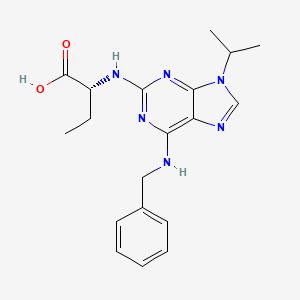

El ácido 2-bromo-5-hidroxi-4-metoxibenzoico también se puede utilizar en la síntesis de 8-cloro-2-metoxidibenzo[b,f]thiepin-10(11H)-ona y su derivado 3-metoxi {svg_3}. Estos compuestos son de interés en el campo de la química medicinal debido a sus posibles propiedades farmacológicas.

Síntesis de Derivados de Isoindolinona

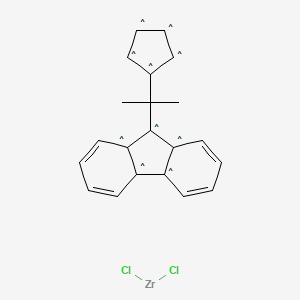

Los derivados de isoindolinona se pueden sintetizar utilizando ácido 2-bromo-5-hidroxi-4-metoxibenzoico {svg_4}. Las isoindolinonas son una clase de compuestos que se han estudiado por sus potenciales actividades biológicas, que incluyen efectos antiinflamatorios, antifúngicos y anticancerígenos.

Intermediario en Síntesis Orgánica

El ácido 2-bromo-5-hidroxi-4-metoxibenzoico puede servir como intermediario en varios procesos de síntesis orgánica {svg_5}. Su estructura única lo convierte en un valioso bloque de construcción en la síntesis de moléculas orgánicas complejas.

Material para Investigación Química

Debido a sus propiedades químicas únicas, el ácido 2-bromo-5-hidroxi-4-metoxibenzoico se puede utilizar como material para la investigación química {svg_6}. Se puede utilizar para estudiar mecanismos de reacción, desarrollar nuevos métodos de síntesis o explorar las propiedades de compuestos relacionados.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-hydroxy-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are typically characterized by the compound’s ability to modulate the activity of these enzymes, either by inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression related to cell proliferation and apoptosis. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Bromo-5-hydroxy-4-methoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses. Additionally, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can induce oxidative stress by generating reactive oxygen species, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Bromo-5-hydroxy-4-methoxybenzoic acid has been observed to cause sustained alterations in cellular functions, such as prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-hydroxy-4-methoxybenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes .

Metabolic Pathways

2-Bromo-5-hydroxy-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways can influence the overall effect of the compound on cellular functions and metabolic flux .

Transport and Distribution

The transport and distribution of 2-Bromo-5-hydroxy-4-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biochemical activity and localization .

Subcellular Localization

2-Bromo-5-hydroxy-4-methoxybenzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial functions and oxidative stress responses .

Propiedades

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWIPQTBHQOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)